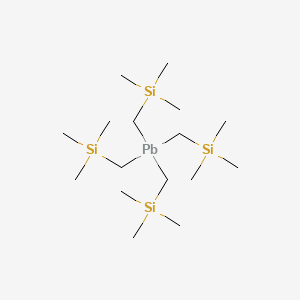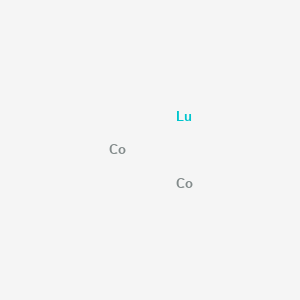![molecular formula C15H8Cl8 B14717700 1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene] CAS No. 18982-91-7](/img/structure/B14717700.png)
1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobis[4-(trichloromethyl)phenyl]methane: is an organochlorine compound characterized by the presence of two chlorine atoms and two 4-(trichloromethyl)phenyl groups attached to a central methane carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorobis[4-(trichloromethyl)phenyl]methane typically involves the reaction of 4-(trichloromethyl)phenyl derivatives with a suitable chlorinating agent. Commonly used chlorinating agents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Industrial Production Methods: Industrial production of Dichlorobis[4-(trichloromethyl)phenyl]methane may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dichlorobis[4-(trichloromethyl)phenyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding hydrocarbons or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Dichlorobis[4-(trichloromethyl)phenyl]methane is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of complex molecules for research and industrial applications.
Biology: In biological research, the compound is used to study the effects of organochlorine compounds on biological systems. It helps in understanding the interaction of such compounds with cellular components and their potential toxicological effects.
Medicine: The compound is investigated for its potential use in medicinal chemistry. Researchers explore its derivatives for possible therapeutic applications, including antimicrobial and anticancer properties.
Industry: In the industrial sector, Dichlorobis[4-(trichloromethyl)phenyl]methane is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of Dichlorobis[4-(trichloromethyl)phenyl]methane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it may interfere with cellular signaling pathways by binding to specific receptors, thereby modulating cellular responses.
Comparación Con Compuestos Similares
- Dichlorobis[4-(methyl)phenyl]methane
- Dichlorobis[4-(chloromethyl)phenyl]methane
- Dichlorobis[4-(bromomethyl)phenyl]methane
Comparison: Dichlorobis[4-(trichloromethyl)phenyl]methane is unique due to the presence of trichloromethyl groups, which impart distinct chemical reactivity and stability compared to its analogs. The trichloromethyl groups enhance the compound’s electrophilic nature, making it more reactive in nucleophilic substitution reactions. Additionally, the compound’s steric hindrance and electronic effects differ from those of its analogs, influencing its overall chemical behavior and applications.
Propiedades
Número CAS |
18982-91-7 |
|---|---|
Fórmula molecular |
C15H8Cl8 |
Peso molecular |
471.8 g/mol |
Nombre IUPAC |
1-[dichloro-[4-(trichloromethyl)phenyl]methyl]-4-(trichloromethyl)benzene |
InChI |
InChI=1S/C15H8Cl8/c16-13(17,9-1-5-11(6-2-9)14(18,19)20)10-3-7-12(8-4-10)15(21,22)23/h1-8H |
Clave InChI |
CLJXPUXYQXNWII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(Cl)(Cl)Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)

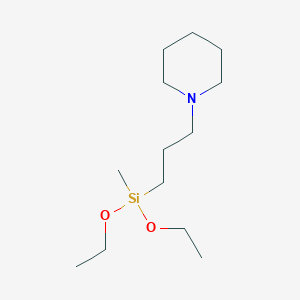
![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)
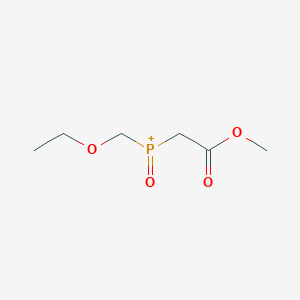
![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)
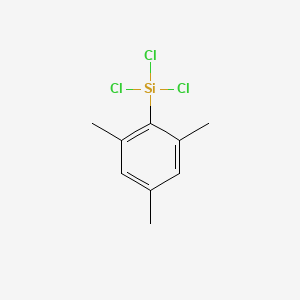

![N-[(E)-1-phenylethylideneamino]-N-[[4-[(N-[(E)-1-phenylethylideneamino]anilino)methyl]phenyl]methyl]aniline](/img/structure/B14717650.png)
![1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14717670.png)
![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)
